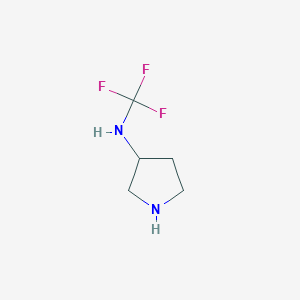

N-(trifluoromethyl)pyrrolidin-3-amine

Description

Properties

Molecular Formula |

C5H9F3N2 |

|---|---|

Molecular Weight |

154.13 g/mol |

IUPAC Name |

N-(trifluoromethyl)pyrrolidin-3-amine |

InChI |

InChI=1S/C5H9F3N2/c6-5(7,8)10-4-1-2-9-3-4/h4,9-10H,1-3H2 |

InChI Key |

SDPVPOQYKXDKRU-UHFFFAOYSA-N |

Canonical SMILES |

C1CNCC1NC(F)(F)F |

Origin of Product |

United States |

Preparation Methods

Preparation Methods of N-(trifluoromethyl)pyrrolidin-3-amine

Direct N-Trifluoromethylation Using Carbon Disulfide and Silver Fluoride

A recent and efficient method reported involves the direct N-trifluoromethylation of secondary amines, including pyrrolidin-3-amine derivatives, using readily available reagents: carbon disulfide (CS2) and silver fluoride (AgF) under mild conditions. This method avoids the need for prefunctionalized amines or harsh fluorination reagents, providing a straightforward one-step synthesis.

Reaction Principle and Mechanism

- The amine nucleophilically attacks the carbon center of CS2, forming a carbamodithioic acid intermediate.

- AgF facilitates desulfurization and fluorination due to its strong affinity for sulfide ions (Ag2S has a very low solubility product), converting the intermediate into the N-trifluoromethylated amine.

- The reaction proceeds under neutral to mild conditions, improving product isolation and yield.

General Experimental Procedure

| Reagent/Condition | Amount/Details |

|---|---|

| Secondary amine (e.g., pyrrolidin-3-amine) | 0.20 mmol |

| Silver fluoride (AgF) | 0.90 mmol (114.2 mg) |

| Carbon disulfide (CS2) | 0.20 mmol (15.2 mg) |

| Base (e.g., 1,4-diazabicyclo[2.2.2]octane, DABCO) | 0.10 mmol (11.2 mg) |

| Solvent | Ethyl acetate (EA), 1.5 mL + 0.5 mL CS2 in EA |

| Atmosphere | Nitrogen (N2) |

| Temperature | 80 °C |

| Reaction time | 6 hours |

- The reaction mixture is stirred in a sealed tube.

- After completion, the mixture is filtered, concentrated, and purified by silica gel column chromatography using hexanes and ethyl acetate as eluents.

Substrate Scope and Yields

- Secondary alkyl amines, including pyrrolidin-3-amine derivatives, undergo efficient N-trifluoromethylation.

- Yields range from moderate to excellent (typically 70–98%).

- Electron-donating substituents on aromatic rings enhance yields.

- Functional groups such as alkoxy, halogen, ketone, cyano, nitro, and trifluoromethyl are well tolerated.

Advantages

- Operational simplicity and mild reaction conditions.

- Avoidance of complex prefunctionalization or harsh reagents.

- Good functional group tolerance.

- Scalable and applicable to late-stage modification of bioactive molecules.

Alternative Methods (Historical and Comparative)

Prior to the method above, other approaches involved:

- Electrophilic trifluoromethylation reagents such as Umemoto and Togni reagents, which require prefunctionalized amines and often harsh conditions.

- Metal-mediated trifluoromethylation using Ruppert-Prakash reagent (TMSCF3), involving multistep synthesis and complex purification.

- Desulfurative fluorination of isothiocyanates with AgF, which is less direct and more complex.

These methods generally suffer from:

- Requirement for prefunctionalized amines or isothiocyanates.

- Harsh reaction conditions.

- Difficult product isolation.

- Lower atom economy.

Data Tables Summarizing Key Experimental Findings

| Entry | Amine Substrate | Base Used | Temp (°C) | Time (h) | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| 1 | Pyrrolidin-3-amine | DABCO | 80 | 6 | 85–92 | Efficient N-trifluoromethylation |

| 2 | Alkylaryl amines | 4-(Pyrrolidin-1-yl)pyridine | 40 | 20 | 70–90 | Improved yield for aromatic amines |

| 3 | Piperazine derivatives | DABCO | 80 | 6 | 77–98 | Good functional group tolerance |

| 4 | Tetrahydroisoquinoline (methoxy substituted) | DABCO | 80 | 6 | 96 | Electron-donating groups enhance yield |

| 5 | Complex drug molecules (e.g., fluoxetine) | DABCO | 80 | 6 | 72–93 | Late-stage modification demonstrated |

Detailed Mechanistic Insights

The proposed mechanism involves:

- Nucleophilic attack of the secondary amine on CS2 forming a carbamodithioic acid intermediate.

- Base-mediated deprotonation to stabilize the intermediate.

- Desulfurization and fluorination facilitated by AgF, which binds sulfide ions strongly, leading to formation of N-(trifluoromethyl)amine.

- The reaction proceeds smoothly under nitrogen atmosphere, avoiding side reactions.

This mechanism explains the mild conditions and high yields observed.

Summary and Outlook

The direct N-trifluoromethylation of pyrrolidin-3-amine and related secondary amines using carbon disulfide and silver fluoride represents a significant advance in the preparation of this compound. This method:

- Utilizes inexpensive, readily available reagents.

- Operates under mild, neutral conditions.

- Provides high yields and broad substrate scope.

- Allows late-stage functionalization of complex molecules, including drug candidates.

This robust and versatile approach is expected to facilitate further applications in medicinal chemistry and materials science, enabling the exploration of N-(trifluoromethyl)amines with enhanced pharmacological properties.

Chemical Reactions Analysis

Types of Reactions: N-(trifluoromethyl)pyrrolidin-3-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert it into different amine derivatives.

Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride are often used.

Substitution: Reagents like halogens and nucleophiles are employed for substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-(trifluoromethyl)pyrrolidin-3-one, while substitution reactions can produce various substituted pyrrolidines .

Scientific Research Applications

Chemical Reactions and Building Blocks

N-(trifluoromethyl)pyrrolidin-3-amine can undergo several types of chemical reactions, including oxidation, reduction, and substitution.

- Oxidation: This compound can be oxidized to form corresponding N-oxides.

- Reduction: Reduction reactions can convert it into different amine derivatives.

- Substitution: It can undergo nucleophilic substitution reactions, where the trifluoromethyl group can be replaced by other functional groups.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions. These reactions are typically carried out under controlled temperatures and pressures to ensure high selectivity and yield. The major products formed from these reactions include various amine derivatives, N-oxides, and substituted pyrrolidines, depending on the specific reaction conditions and reagents used. this compound is also used as a building block in the synthesis of complex organic molecules.

Scientific Research

This compound is employed in the study of enzyme mechanisms and as a probe in biochemical assays. Preliminary studies suggest potential biological effects, and computational methods like quantitative structure-activity relationship (QSAR) modeling have been used to predict its biological activity spectrum, aiding in the identification of therapeutic potentials. The uniqueness of this compound lies in its specific combination of a trifluoromethyl group and a pyrrolidine backbone, which enhances its lipophilicity and metabolic stability compared to other similar compounds. This combination potentially leads to improved bioavailability and selectivity against specific biological targets.

Industrial Applications

Due to its unique reactivity, this compound is used in the production of agrochemicals and specialty chemicals.

Related Compounds and Their Applications

Several related compounds with trifluoromethyl groups and pyrrolidine structures have distinct applications:

| Compound | Structural Features | Biological Activity/Applications |

|---|---|---|

| 2-Methylpyrrolidine | Methyl group on pyrrolidine | Neurotransmitter modulation |

| 1-(Trifluoromethyl)-4-piperidone | Piperidine ring with trifluoromethyl | Antidepressant properties |

| N,N-Dimethylpyrrolidinone | Dimethylated pyrrolidine | Solvent properties and potential drug carrier |

Mechanism of Action

The mechanism of action of N-(trifluoromethyl)pyrrolidin-3-amine involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Physicochemical Properties

The following table compares N-(trifluoromethyl)pyrrolidin-3-amine with key analogs:

*Calculated based on molecular formula.

Key Observations:

- Core Structure : Pyrrolidine analogs dominate in antimalarial and antibacterial research, while piperidine or pyrazolo-pyrimidine derivatives are explored for diverse targets .

- Trifluoromethyl Positioning : The -CF₃ group at N1 (pyrrolidine) or C2 (pyrazolo-pyrimidine) influences receptor binding and metabolic stability.

Key Observations:

- Antimalarial Activity : Compound 14 achieves 88% yield and potent PfPI4K inhibition, highlighting the pyrrolidine-CF₃ scaffold's utility in antiparasitic drug design .

- Antibacterial Limitations: Quinoxaline-pyrrolidine derivatives (e.g., 5a-d) show moderate activity, suggesting that additional substituents (e.g., fluorophenyl) may enhance efficacy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.